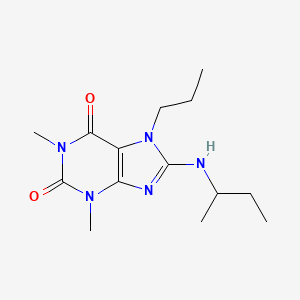
8-(Butan-2-ylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(Butan-2-ylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, also known as DPMP, is a purine derivative that has been extensively studied for its potential use in scientific research. DPMP has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effects
Research on novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealed their synthesis and biological activities examination. These compounds showed promising results in antitumor activity against P 388 leukemia and were studied for their vascular relaxing effects, although they did not show potent activity in the latter area (Ueda et al., 1987).
Cytotoxic Effects and Molecular Modelling
A study on the cytotoxic effects, alkylating properties, and molecular modelling of coumarin derivatives and their phosphonic analogues demonstrated significant cytotoxic effects against leukemia cell lines, highlighting the potential of these compounds in designing new therapeutic agents (Budzisz et al., 2003).
Photophysical Study
The photophysical behavior of the probes acrylodan, ANS, and prodan in various solvents was explored, offering insights into the properties that govern their max emission. This research is crucial for understanding how these probes can be utilized in studying biological systems (Cerezo et al., 2001).
Immunoassay Applications
The reaction of alkane-1, omega-diamines with specific pyrimidine diones led to the development of 8-(omega-aminoalkyl) derivatives of theophylline. These derivatives can be coupled to fluorescent markers, creating fluorescent derivatives of theophylline for applications in automated immunoassay of the drug in biofluids, demonstrating the compound's utility in enhancing diagnostic techniques (Yahioglu et al., 1997).
properties
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXAWGRKVCIBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NC(C)CC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

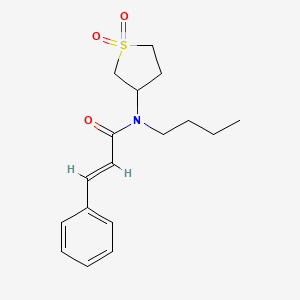
![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)
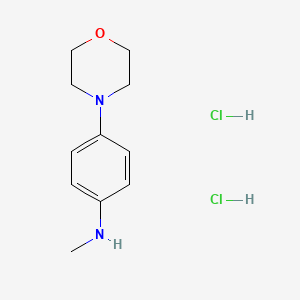
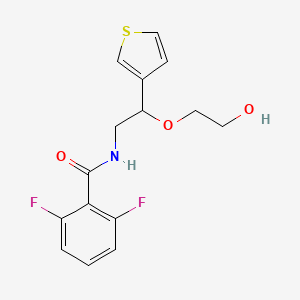
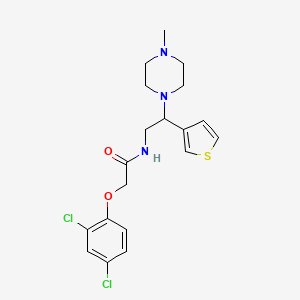
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)
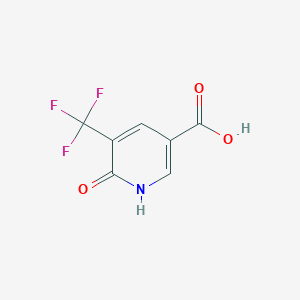
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)
![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)
![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)